1H-吲唑-7-甲酰肼

描述

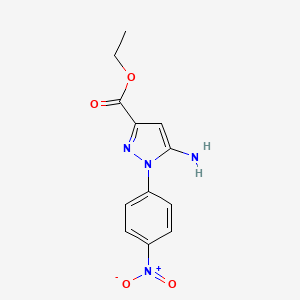

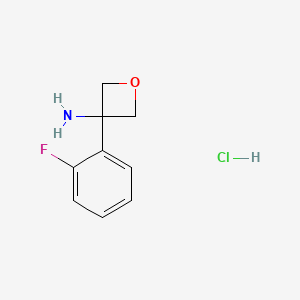

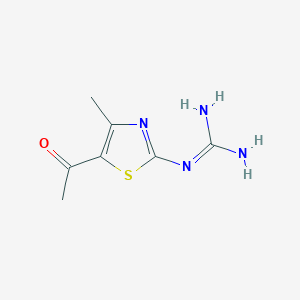

1H-Indazole-7-carbohydrazide is a chemical compound with the molecular formula C8H8N4O . It contains a total of 22 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds .

Synthesis Analysis

The synthesis of 1H-indazole involves various routes, one of which is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 1H-Indazole-7-carbohydrazide includes 1 N hydrazine, 1 Pyrazole, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The average mass of 1H-Indazole-7-carbohydrazide is 176.175 Da and its monoisotopic mass is 176.069809 Da .科学研究应用

男性避孕潜力

已经研究了1H-吲唑-7-甲酰肼衍生物作为男性避孕药的潜力。研究表明,像AF-2364(1H-吲唑-7-甲酰肼的衍生物)这样的化合物可以在大鼠的精原细胞上皮中诱导可逆的生殖细胞丢失。这导致了暂时的不育,一旦药物代谢清除,就可以恢复,使精原细胞再生并恢复生育能力 (Cheng et al., 2005)。

激酶抑制

吲唑衍生物,包括1H-吲唑-3-甲醛,正在药物化学中引起关注,作为激酶抑制剂。这些化合物在创造各种多官能团3-取代吲唑中起着关键中间体的作用 (Chevalier et al., 2018)。

一氧化氮合酶抑制

一些1H-吲唑-7-甲酰肼的衍生物,如1H-吲唑-7-碳腈,已经显示出在抑制一氧化氮合酶(NOS)方面的效力。这些化合物对于构成型NOS优于诱导型NOS,并且在相关医疗状况中具有潜在应用 (Cottyn et al., 2008)。

单胺氧化酶抑制

吲唑和吲哚-甲酰胺,与1H-吲唑-7-甲酰肼密切相关,被发现是单胺氧化酶B(MAO-B)的有效、选择性和可逆抑制剂。这些发现对于像抑制MAO-B对抑郁症有益的状况是重要的 (Tzvetkov et al., 2014)。

药物合成

1H-吲唑-7-甲酰肼衍生物在药物合成中是重要的,提供了创造具有各种生物活性的杂环系统的新途径。这包括在抗高血压和抗癌药物中的应用 (Gaikwad et al., 2015)。

作用机制

Target of Action

1H-Indazole-7-carbohydrazide is a type of indazole-containing heterocyclic compound . Indazoles have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Biochemical Pathways

Indazole-containing compounds like 1H-Indazole-7-carbohydrazide can affect various biochemical pathways. For instance, they can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in the immune response . The inhibition of this enzyme can help in the treatment of respiratory diseases .

Result of Action

Indazole-containing compounds are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

安全和危害

1H-Indazole-7-carbohydrazide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also recommended to avoid the formation or spread of dust in the air .

未来方向

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of 1H-Indazole-7-carbohydrazide could involve further exploration of its medicinal applications and development of more efficient synthetic approaches.

属性

IUPAC Name |

1H-indazole-7-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-3-1-2-5-4-10-12-7(5)6/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQELUOKCTPFBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)

![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)

![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)